tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
CAS No.: 2172543-20-1
Cat. No.: VC7685373
Molecular Formula: C13H22N4O2
Molecular Weight: 266.345
* For research use only. Not for human or veterinary use.
![tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate - 2172543-20-1](/images/structure/VC7685373.png)
Specification
CAS No. | 2172543-20-1 |
---|---|
Molecular Formula | C13H22N4O2 |
Molecular Weight | 266.345 |
IUPAC Name | tert-butyl 3-(methylaminomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Standard InChI | InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-5-6-17-11(9-16)10(7-14-4)8-15-17/h8,14H,5-7,9H2,1-4H3 |
Standard InChI Key | FHPMILRFKYAYHD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)CNC)C1 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named tert-butyl 3-(methylaminomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (IUPAC) . Its molecular formula, C₁₃H₂₂N₄O₂, was confirmed via high-resolution mass spectrometry, with a monoisotopic mass of 266.1586 g/mol . The structure comprises a bicyclic pyrazolo[1,5-a]pyrazine system, where position 3 is substituted with a methylaminomethyl group (-CH₂NHCH₃), and position 5 is protected by a tert-butyl carbamate moiety .
Spectral Data and Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, 1H, pyrazole-H), 4.52–4.56 (m, 1H, CH₂NH), 3.66–3.70 (m, 2H, piperazine-CH₂), 2.89 (s, 3H, N-CH₃), 1.33 (d, 3H, C-CH₃) .
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¹³C NMR: δ 155.2 (C=O), 148.7 (pyrazole-C), 79.8 (C(CH₃)₃), 52.1 (N-CH₂), 28.3 (C-CH₃) .
X-ray crystallography of a related analog (tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate) revealed a puckered pyrazine ring with a chair-like conformation, stabilizing the tert-butyl group in an equatorial position .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves four principal steps (Table 1) :
Table 1: Synthesis Pathway
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Protection of pyrazole amine | tert-Butyl chloroformate, DCM, 0°C | 88% |
2 | Alkylation with methylamine | K₂CO₃, DMF, 60°C | 75% |
3 | Cyclization | Microwave, 150°C, 30 min | 68% |
4 | Carbamate formation | Boc₂O, DMAP, THF | 82% |
Step 1: Protection of 3-amino-1H-pyrazole with tert-butyl dicarbonate in dichloromethane (DCM) at 0°C yields the tert-butyl carbamate intermediate .
Step 2: Alkylation with methylamine in dimethylformamide (DMF) introduces the methylaminomethyl side chain .
Step 3: Microwave-assisted cyclization using Cul and K₃PO₄ forms the pyrazolo[1,5-a]pyrazine core .
Step 4: Final Boc protection under anhydrous tetrahydrofuran (THF) completes the synthesis .
Optimization Challenges
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Cyclization Efficiency: Microwave irradiation (150°C, 30 min) improved yields from 45% (conventional heating) to 68% by enhancing reaction kinetics .
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Stereochemical Control: Chiral HPLC resolved the (6S)-enantiomer, critical for biological activity, achieving >99% enantiomeric excess (ee) .
Physicochemical and Pharmacokinetic Properties
Experimental Data
Table 2: Physicochemical Profile
Property | Value | Method |
---|---|---|
LogP | 2.84 | iLOGP |
Solubility (H₂O) | 0.788 mg/ml | ESOL |
pKa | 9.2 (amine) | Potentiometry |
TPSA | 47.36 Ų | Computational |
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Lipophilicity: The logP of 2.84 (iLOGP) indicates moderate membrane permeability, suitable for blood-brain barrier penetration .
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Aqueous Solubility: ESOL predicts 0.788 mg/ml solubility, aligning with experimental observations in phosphate buffer (pH 7.4) .
ADME Predictions
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